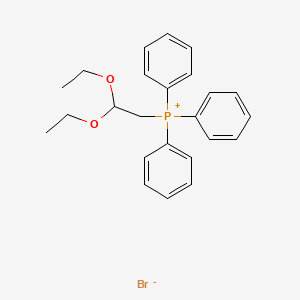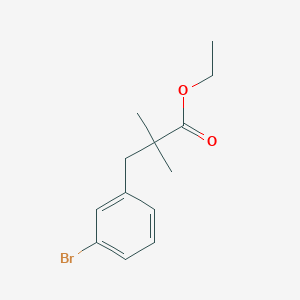
(2,2-Diethoxyethyl)(triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,2-Diethoxyethyl)triphenylphosphonium bromide is an organic compound with the molecular formula C24H28BrO2P. It is a phosphonium salt that is often used in organic synthesis and various chemical reactions. This compound is known for its stability and reactivity, making it a valuable reagent in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(2,2-Diethoxyethyl)triphenylphosphonium bromide can be synthesized through the reaction of triphenylphosphine with 2,2-diethoxyethyl bromide. The reaction typically takes place in an organic solvent such as dichloromethane or toluene, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain a high-purity compound .
Industrial Production Methods
In an industrial setting, the production of (2,2-Diethoxyethyl)triphenylphosphonium bromide follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(2,2-Diethoxyethyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Solvents: Organic solvents such as dichloromethane, toluene, and ethanol are frequently used.
Temperature: Reactions are typically carried out at elevated temperatures to increase the reaction rate.
Major Products Formed
The major products formed from the reactions of (2,2-Diethoxyethyl)triphenylphosphonium bromide depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce triphenylphosphine oxide and 2,2-diethoxyethanol .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2,2-Diethoxyethyl)triphenylphosphonium bromide is used as a reagent in the synthesis of various organic compounds. It is particularly useful in the preparation of phosphonium ylides, which are intermediates in the Wittig reaction for the synthesis of alkenes .
Biology and Medicine
While its applications in biology and medicine are less common, (2,2-Diethoxyethyl)triphenylphosphonium bromide can be used in the synthesis of biologically active molecules. It may also serve as a precursor for the development of new pharmaceuticals .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various manufacturing processes .
Wirkmechanismus
The mechanism of action of (2,2-Diethoxyethyl)triphenylphosphonium bromide involves the formation of a phosphonium ylide intermediate. This intermediate can undergo various chemical transformations, depending on the reaction conditions and reagents used. The molecular targets and pathways involved are primarily related to its role as a nucleophilic reagent in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine hydrobromide: Similar in structure but lacks the 2,2-diethoxyethyl group.
(Bromomethyl)triphenylphosphonium bromide: Contains a bromomethyl group instead of the 2,2-diethoxyethyl group
Uniqueness
(2,2-Diethoxyethyl)triphenylphosphonium bromide is unique due to its 2,2-diethoxyethyl group, which imparts distinct reactivity and stability compared to other triphenylphosphonium salts. This makes it particularly valuable in specific synthetic applications where other phosphonium salts may not be as effective .
Eigenschaften
CAS-Nummer |
51605-46-0 |
|---|---|
Molekularformel |
C24H28BrO2P |
Molekulargewicht |
459.4 g/mol |
IUPAC-Name |
2,2-diethoxyethyl(triphenyl)phosphanium;bromide |
InChI |
InChI=1S/C24H28O2P.BrH/c1-3-25-24(26-4-2)20-27(21-14-8-5-9-15-21,22-16-10-6-11-17-22)23-18-12-7-13-19-23;/h5-19,24H,3-4,20H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
PSGFSYIWKUKARO-UHFFFAOYSA-M |
Kanonische SMILES |
CCOC(C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)OCC.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(1R,5S,6S)-2-((1-(4,5-dihydrothiazol-2-yl)azetidin-3-yl)thio)-6-((R)-1-hydroxyethyl)-1-methyl-6-(4-nitrobenzyl)-7-oxobicyclo[3.2.0]hept-2-ene-3-carboxylic acid](/img/structure/B13151616.png)

amine](/img/structure/B13151624.png)

![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
![(4R)-4-[(1H-Indol-3-yl)methyl]-5-oxo-D-proline](/img/structure/B13151633.png)





![1-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]-2-chloroethanone](/img/structure/B13151684.png)
